1-Iodo-2-(2-methylpropoxy)cyclooctane
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Overview
Description
1-Iodo-2-(2-methylpropoxy)cyclooctane is an organic compound with the molecular formula C12H23IO. It is a cyclooctane derivative where an iodine atom and a 2-methylpropoxy group are attached to the cyclooctane ring. This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-2-(2-methylpropoxy)cyclooctane typically involves the iodination of 2-(2-methylpropoxy)cyclooctane. This can be achieved through the reaction of 2-(2-methylpropoxy)cyclooctane with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-(2-methylpropoxy)cyclooctane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclooctane derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction Reactions: The iodine atom can be reduced to form the corresponding cyclooctane derivative without the iodine substituent.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are usually performed under acidic or basic conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride. These reactions are typically carried out in non-polar solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Substituted cyclooctane derivatives with different functional groups.
Oxidation Reactions: Alcohols, ketones, or carboxylic acids.
Reduction Reactions: Cyclooctane derivatives without the iodine substituent.
Scientific Research Applications
1-Iodo-2-(2-methylpropoxy)cyclooctane has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various cyclooctane derivatives. It is also used in studies involving substitution, oxidation, and reduction reactions.
Biology: Employed in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(2-methylpropoxy)cyclooctane depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom is replaced by a nucleophile, leading to the formation of a new bond. In oxidation reactions, the compound is converted to an alcohol, ketone, or carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved in these reactions vary depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-(2-methylpropoxy)cyclooctane: Similar structure but with a bromine atom instead of iodine.
1-Chloro-2-(2-methylpropoxy)cyclooctane: Similar structure but with a chlorine atom instead of iodine.
1-Fluoro-2-(2-methylpropoxy)cyclooctane: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
1-Iodo-2-(2-methylpropoxy)cyclooctane is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its bromo, chloro, and fluoro counterparts. The larger atomic size and lower electronegativity of iodine also influence the compound’s reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C12H23IO |
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Molecular Weight |
310.21 g/mol |
IUPAC Name |
1-iodo-2-(2-methylpropoxy)cyclooctane |
InChI |
InChI=1S/C12H23IO/c1-10(2)9-14-12-8-6-4-3-5-7-11(12)13/h10-12H,3-9H2,1-2H3 |
InChI Key |
QXWCFEHWXZJIQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1CCCCCCC1I |
Origin of Product |
United States |
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